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Compound of Interest |

Compound Name: 3-fluoro-1H-indazole

CAS No.: 66607-26-9

Cat. No.: B1588723

\ J

Molecular Weight & Physicochemical Profiling

Executive Summary

3-Fluoro-1H-indazole (CAS: 66607-26-9) is a fused heterocyclic scaffold increasingly utilized
in medicinal chemistry as a bioisostere for indazole or indole moieties.[1][2][3] Its strategic
importance lies in the C3-fluorine substitution, which modulates the compound's pKa, metabolic
stability, and hydrogen-bond donor/acceptor profile without significantly altering steric bulk.

This guide focuses on the molecular weight as a foundational metric for characterization, while
expanding into the synthesis and validation protocols required for high-integrity research.

Physicochemical Profile

The precise molecular weight is critical for mass spectrometry validation and stoichiometric

calculations in synthesis.
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Property Value Notes

IUPAC Name 3-Fluoro-1H-indazole

CAS Number 66607-26-9

Molecular Formula C7HsFN:2

Average Molecular Weight 136.13 g/mol Used for molarity calculations.
Monoisotopic Mass 136.0437 Da Used for HRMS validation

(IM+H]* = 137.051).

Physical State Off-white to yellow solid

Solubility DMSO, Methanol, Ethanol Limited solubility in water.

Fluorine at C3 increases

pKa (Calculated) ~12.5 (NH) acidity of N1-H compared to

parent indazole.

Synthetic Methodologies

Accessing the 3-fluoro isomer is synthetically distinct from the more common benzene-ring
fluorinated indazoles (4-, 5-, 6-, or 7-fluoro). Direct electrophilic fluorination of the parent
indazole often yields mixtures or N-fluorinated byproducts. The most robust protocol involves
the Balz-Schiemann transformation of the 3-amino precursor.

Protocol A: Diazotization-Fluorination (The "Classic" Route)

This pathway ensures regioselectivity at the C3 position.
» Starting Material: 3-Amino-1H-indazole.[4][5]
o Diazotization: Treatment with sodium nitrite (

) in tetrafluoroboric acid (
) at 0°C generates the diazonium tetrafluoroborate salt.

e Fluorination: Thermal decomposition of the diazonium salt (photochemical or thermal) yields
3-fluoro-1H-indazole.
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Protocol B: Electrophilic Fluorination (Selectfluor)

While faster, this method requires careful control of solvent and temperature to prevent N-

fluorination or formylation (as seen in DMSO).
* Reagents: Selectfluor (F-TEDA-BF4), Acetonitrile.[6]
e Mechanism: Single Electron Transfer (SET) or

type attack at C3.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for the high-purity synthesis of the target

scaffold.
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Caption: Comparative synthetic workflows for 3-fluoro-1H-indazole, highlighting the
regioselective diazotization route.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of 3-fluoro-1H-indazole must be validated using

orthogonal analytical techniques.

Mass Spectrometry (MS)
o Method: ESI-MS (Positive Mode).

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://enamine.net/building-blocks/reagents-for-synthesis/selectfluor
https://www.benchchem.com/product/b1588723?utm_src=pdf-body-img
https://www.benchchem.com/product/b1588723?utm_src=pdf-body
https://www.benchchem.com/product/b1588723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Expected Signal: The [M+H]* peak is the primary identifier.
» Calculation: Monoisotopic Mass (136.04) + Proton (1.007) = 137.05 m/z.[7]

« Interpretation: A clean peak at 137.05 confirms the molecular weight. The absence of a +2
mass unit peak (characteristic of CI/Br) confirms fluorine incorporation.

Nuclear Magnetic Resonance (NMR)
¢ !H NMR (DMSO-ds):

o Aromatic protons (H4, H5, H6, H7) appear as a complex multiplet pattern between 7.0-7.8
ppm.

o Key Feature: The broad singlet for N1-H (approx. 12-13 ppm) is diagnostic.
e 19F NMR:

o This is the "smoking gun" for characterization.

o Expected Shift: A singlet in the range of -110 to -140 ppm (relative to

). The exact shift depends on solvent and concentration but is distinct from ring-fluorinated
isomers (e.g., 5-fluoro-1H-indazole typically resonates near -120 to -126 ppm).

Analytical Logic Diagram
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Caption: Self-validating analytical workflow to confirm molecular weight and structural integrity.

Medicinal Chemistry Applications

The 3-fluoro-1H-indazole scaffold is not merely a chemical curiosity; it is a potent
pharmacophore in kinase inhibitor design.

e C-MET Inhibition: In the development of c-MET inhibitors (e.g., for gastric cancer), the 3-
fluoro group is often used to displace a high-energy water molecule in the ATP-binding
pocket. This "water displacement"” strategy yields significant gains in binding affinity (

) and selectivity compared to the non-fluorinated parent.
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» Bioisosterism: The C3-F bond mimics the C3-H bond sterically but alters the electronics. The
fluorine atom can serve as a weak hydrogen bond acceptor, unlike the hydrogen atom,
potentially engaging in interactions with backbone amides in the target protein.

o Metabolic Stability: Blocking the C3 position with fluorine prevents oxidative metabolism
(e.g., hydroxylation) at this reactive site, prolonging the drug's half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 3-Fluoro-1H-Indazole]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588723#3-fluoro-
1h-indazole-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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